3-(2-methoxyethyl)-5-methyl-7-phenyl-2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one
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Overview
Description
3-(2-methoxyethyl)-5-methyl-7-phenyl-2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrrolo[3,2-d]pyrimidin-4-one core, which is a fused ring system containing both pyrrole and pyrimidine rings. The compound also includes a 1,2,4-oxadiazole moiety, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methoxyethyl)-5-methyl-7-phenyl-2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one typically involves multiple steps. One common approach is to start with the preparation of the 1,2,4-oxadiazole moiety, which can be synthesized via the reaction of amidoximes with carboxylic acids or their derivatives in the presence of a dehydrating agent . The pyrrolo[3,2-d]pyrimidin-4-one core can be constructed through cyclization reactions involving appropriate precursors under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(2-methoxyethyl)-5-methyl-7-phenyl-2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines .
Scientific Research Applications
3-(2-methoxyethyl)-5-methyl-7-phenyl-2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 3-(2-methoxyethyl)-5-methyl-7-phenyl-2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets. The 1,2,4-oxadiazole moiety is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to various biological effects, such as antimicrobial or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: Compounds containing the 1,2,4-oxadiazole ring are known for their diverse biological activities.
Pyrrolo[3,2-d]pyrimidin-4-one Derivatives: These compounds are studied for their potential therapeutic effects, including anticancer and anti-inflammatory activities.
Uniqueness
The uniqueness of 3-(2-methoxyethyl)-5-methyl-7-phenyl-2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one lies in its combination of the pyrrolo[3,2-d]pyrimidin-4-one core with the 1,2,4-oxadiazole moiety. This unique structure imparts specific biological activities and makes it a valuable compound for scientific research .
Properties
IUPAC Name |
3-(2-methoxyethyl)-5-methyl-7-phenyl-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methylsulfanyl]pyrrolo[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N5O3S/c1-29-15-19(17-9-5-3-6-10-17)21-22(29)24(31)30(13-14-32-2)25(27-21)34-16-20-26-23(28-33-20)18-11-7-4-8-12-18/h3-12,15H,13-14,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYQBXUKUTDRMCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C(=O)N(C(=N2)SCC3=NC(=NO3)C4=CC=CC=C4)CCOC)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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